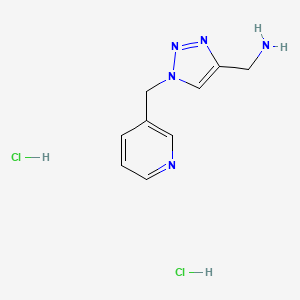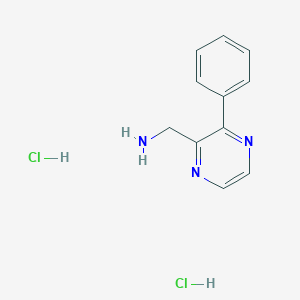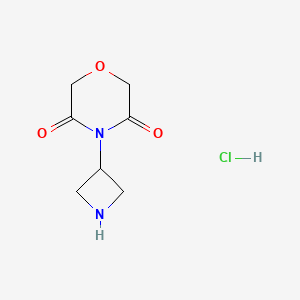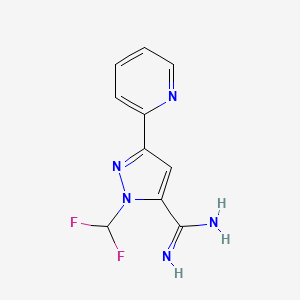
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
Descripción general
Descripción
The compound “1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The difluoromethyl group is a carbon atom bonded to two fluorine atoms and one hydrogen atom.
Aplicaciones Científicas De Investigación
Determination of Isocyanates in Air
This compound is used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase high-performance liquid chromatography (HPLC). This application is crucial for monitoring air quality, especially in industrial environments where isocyanates are used or produced .
Fluorometric Determination of Airborne Diisocyanates
It serves as a reagent for the fluorometric determination of airborne diisocyanates . This method is significant for assessing exposure to diisocyanates, which are potent sensitizers and can cause occupational asthma .
α2-Adrenoceptor Antagonism
The compound belongs to a class of selective α2-adrenoceptor antagonists . It exhibits sympatholytic activity, which can be beneficial for research into cardiovascular diseases and conditions associated with overactive sympathetic nervous system activity .
Metabolite Analysis
It is identified as a metabolite of Azaperone , a neuroleptic drug used in veterinary medicine. Studying its metabolites can help understand the drug’s pharmacokinetics and its transformation in organisms .
Sympatholytic Activity Research
The compound shows sympatholytic activity, meaning it can suppress the sympathetic nervous system. This property is valuable for research into treatments for hypertension and other stress-related disorders .
Solubility Studies
Its solubility in various solvents like chloroform and methanol is of interest. Solubility studies are essential for drug formulation and understanding the compound’s behavior in different environments .
Air Sensitivity and Stability Research
Research into the compound’s air sensitivity and stability is vital for its handling and storage. It is known to be air-sensitive and incompatible with carbon dioxide, strong acids, acid chlorides, and acid anhydrides .
Reagent in Chemical Synthesis
Lastly, it may be employed as a reagent in chemical synthesis, particularly in the formation of complex organic compounds. Its reactivity with other chemicals can lead to the development of new materials or pharmaceuticals .
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)5-7(16-17)6-3-1-2-4-15-6/h1-5,10H,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVZWLQDOVNNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




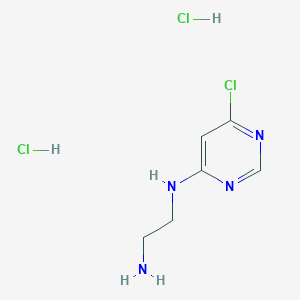
![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)

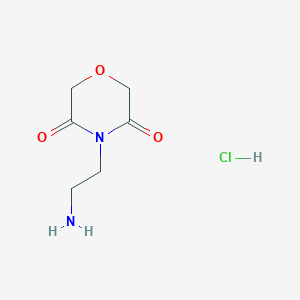


![3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride](/img/structure/B1479493.png)
